
5-Bromo-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C5H4BrNO2. It is characterized by a bromine atom attached to the fifth position of the pyrrole ring and a carboxylic acid group at the second position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1H-pyrrole-2-carboxylic acid. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out at room temperature, leading to the selective bromination at the fifth position of the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1H-pyrrole-2-carboxylic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various derivatives, including N-oxides.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyrrole derivatives.
Oxidation Products: Pyrrole N-oxides.
Reduction Products: Pyrrole alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
5-Bromo-1H-pyrrole-2-carboxylic acid serves as a building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating diseases such as cancer and bacterial infections:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against several bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Research : Compounds derived from this compound have shown cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology.
Biological Research Applications
Beyond medicinal chemistry, this compound has been investigated for its ecological significance:
- Marine Biology Studies : Identified in marine organisms like Agelas cerebrum, this compound may play a role in ecological interactions and has been studied for its biological significance.
Several studies have documented the applications and efficacy of this compound:
- Antimicrobial Properties : A study demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains, supporting its potential use as an antimicrobial agent.
- Cytotoxic Effects on Cancer Cells : Research indicated that compounds derived from this compound showed promising cytotoxic effects on specific cancer cell lines, warranting further investigation into their mechanisms of action.
- Ecological Significance : Investigations into marine sources revealed that this compound plays a role in ecological interactions within marine ecosystems, highlighting its importance beyond synthetic applications.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-1H-pyrrole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
5-Iodo-1H-pyrrole-2-carboxylic acid: Contains an iodine atom, which can influence its chemical behavior and biological activity.
Uniqueness: 5-Bromo-1H-pyrrole-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various complex molecules .
Biological Activity
5-Bromo-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrrole ring with a bromine atom at the 5-position and a carboxylic acid group at the 2-position. Its molecular formula is C5H4BrNO2, and it has a molecular weight of approximately 189.99 g/mol. The presence of the bromine atom significantly enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom and the carboxylic acid group contribute to its binding affinity, facilitating its role as an inhibitor or modulator in biochemical pathways. Specific interactions depend on the target molecule involved.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : Compounds related to this compound have demonstrated cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.
- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on specific enzymes, which could lead to therapeutic applications in diseases where these enzymes play a critical role .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Study on Antitubercular Activity
A study focused on pyrrole-2-carboxamides revealed that modifications to the pyrrole ring significantly enhanced their anti-tuberculosis (anti-TB) activity. The research highlighted that certain derivatives exhibited minimum inhibitory concentrations (MIC) less than 0.016 μg/mL against drug-resistant strains of Mycobacterium tuberculosis, showcasing the potential of pyrrole derivatives in treating resistant infections .
Binding Studies with Hepatitis B Virus
Another study explored the binding characteristics of pyrrole-scaffold inhibitors against hepatitis B virus (HBV) capsid proteins. The research utilized molecular dynamics simulations to evaluate the stability and binding affinities of these compounds, indicating promising results for further development as antiviral agents .
Comparative Analysis
The following table summarizes the structural comparisons between this compound and related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C5H4BrNO2 | Bromine at 5-position enhances reactivity |
1H-Pyrrole-2-carboxylic acid | C4H5NO2 | Lacks bromine substitution; simpler structure |
5-Chloro-1H-pyrrole-2-carboxylic acid | C5H4ClNO2 | Chlorine instead of bromine; different reactivity |
3-Bromo-1H-pyrrole-2-carboxylic acid | C5H4BrNO2 | Bromine at the third position; altered properties |
This table illustrates how variations in substituents affect the biological activities and chemical reactivity of these compounds.
Properties
IUPAC Name |
5-bromo-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIXQQWGBUFUDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633887 |
Source
|
Record name | 5-Bromo-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28383-57-5 |
Source
|
Record name | 5-Bromo-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.